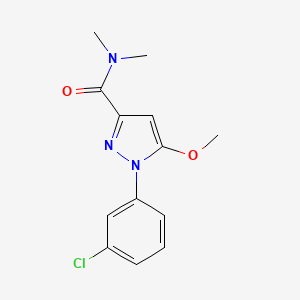

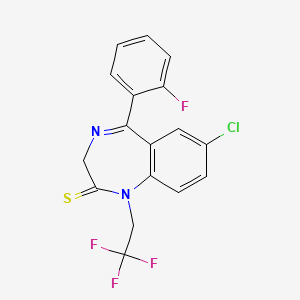

![molecular formula C22H33ClN6 B1678691 3-(6-(ジメチルアミノ)-4-メチルピリジン-3-イル)-2,5-ジメチル-N,N-ジプロピルピラゾロ[1,5-a]ピリミジン-7-アミン塩酸塩 CAS No. 195055-66-4](/img/structure/B1678691.png)

3-(6-(ジメチルアミノ)-4-メチルピリジン-3-イル)-2,5-ジメチル-N,N-ジプロピルピラゾロ[1,5-a]ピリミジン-7-アミン塩酸塩

概要

説明

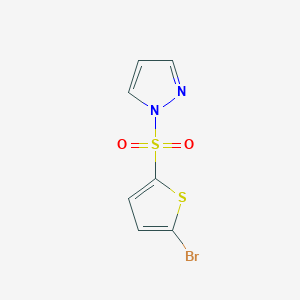

R 121919 塩酸塩は、コルチコトロピン放出因子受容体1(CRF1)の高親和性アンタゴニストです。 この化合物は、その不安解消作用と抗うつ作用で知られており、神経薬理学および精神神経内分泌学の分野における重要な研究対象となっています 。 R 121919 塩酸塩の化学名は、3-[6-(ジメチルアミノ)-4-メチル-3-ピリジニル]-2,5-ジメチル-N,N-ジプロピルピラゾロ[1,5-a]ピリミジン-7-アミン塩酸塩です .

科学的研究の応用

R 121919 hydrochloride has a wide range of scientific research applications:

Neuropharmacology: It is used to study the role of CRF1 receptors in stress-related disorders and to develop potential treatments for anxiety and depression

Psychoneuroendocrinology: Researchers use this compound to investigate the interactions between the nervous system and endocrine responses to stress.

Drug Development: It serves as a lead compound for developing new CRF1 receptor antagonists with improved efficacy and safety profiles.

Behavioral Studies: R 121919 hydrochloride is used in animal models to study behavioral responses to stress and the effects of CRF1 receptor antagonism.

作用機序

R 121919 塩酸塩は、CRF1受容体に結合して阻害することにより、その効果を発揮します。 この受容体は、下垂体からの副腎皮質刺激ホルモン(ACTH)の放出を仲介することにより、ストレスに対する体の反応に関与しています 。 CRF1受容体を遮断することにより、R 121919 塩酸塩は、ストレス誘発性血漿ACTHの上昇を抑制し、それにより不安解消作用と抗うつ作用を示します .

類似化合物の比較

類似化合物

Antalarmin: 類似の不安解消作用と抗うつ作用を持つ別のCRF1受容体アンタゴニスト.

CP154,526: ストレス関連障害を研究するために研究で使用されている強力なCRF1受容体アンタゴニスト.

LWH234: 神経薬理学における応用を持つCRF1受容体アンタゴニスト.

独自性

R 121919 塩酸塩は、CRF1受容体に対する高親和性(K_i = 3.5 nM)と経口バイオアベイラビリティにより、ユニークです 。 これは、in vitroおよびin vivoの両方の研究のための貴重なツールであり、ストレスや不安障害におけるCRF1受容体の役割についての洞察を提供します .

生化学分析

Biochemical Properties

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of various signaling pathways, thereby influencing cellular functions.

Cellular Effects

The effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride on cells are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activities.

Molecular Mechanism

At the molecular level, 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions.

Metabolic Pathways

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.

準備方法

合成経路と反応条件

R 121919 塩酸塩の合成は、ピラゾロ[1,5-a]ピリミジンコアの調製から始まる複数段階の工程を伴います。このコアはその後、様々な置換基で官能基化され、最終生成物が得られます。 反応条件は通常、エタノールやジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、完全な溶解を確実にするために穏やかな加熱が必要になる場合があります .

工業生産方法

R 121919 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、高純度(≥98%)と一貫したバッチ間品質を確保するために、厳格な品質管理対策を必要とします .

化学反応の分析

反応の種類

R 121919 塩酸塩は、その構造中の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

R 121919 塩酸塩を含む反応で使用される一般的な試薬には、エタノールやDMSOなどの有機溶媒が含まれます。 反応は通常、制御された温度を必要とし、反応速度を向上させるために触媒を含む場合があります .

主な生成物

R 121919 塩酸塩の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、薬理学的特性が変更された様々な誘導体をもたらす可能性があります .

科学研究への応用

R 121919 塩酸塩は、幅広い科学研究への応用を持っています。

類似化合物との比較

Similar Compounds

Antalarmin: Another CRF1 receptor antagonist with similar anxiolytic and antidepressant properties.

CP154,526: A potent CRF1 receptor antagonist used in research to study stress-related disorders.

LWH234: A CRF1 receptor antagonist with applications in neuropharmacology.

Uniqueness

R 121919 hydrochloride is unique due to its high affinity for the CRF1 receptor (K_i = 3.5 nM) and its oral bioavailability . This makes it a valuable tool for both in vitro and in vivo studies, providing insights into the role of CRF1 receptors in stress and anxiety disorders .

特性

IUPAC Name |

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDPMVPDGTXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621775 | |

| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195055-66-4 | |

| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

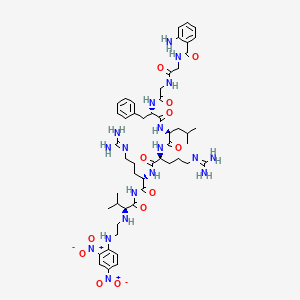

![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)